Olodanrigan
CAS No.: 1316755-16-4
Cat. No.: VC0002520
Molecular Formula: C32H29NO5
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1316755-16-4 |
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Molecular Formula | C32H29NO5 |
Molecular Weight | 507.6 g/mol |
IUPAC Name | (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 |
Standard InChI Key | GHBCIXGRCZIPNQ-MHZLTWQESA-N |
Isomeric SMILES | COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 |
SMILES | COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 |
Canonical SMILES | COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 |
Chemical and Developmental Profile of Olodanrigan
Molecular Characteristics
Olodanrigan (IUPAC name: (3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a chiral compound with a molecular formula of and a molecular weight of 507.6 g/mol . Its sodium salt form (Olodanrigan sodium, ) exhibits a molecular weight of 529.6 g/mol, enhancing aqueous solubility for clinical formulations . The compound features a tetrahydroisoquinoline core substituted with methoxy, benzyloxy, and diphenylacetyl groups, which contribute to its receptor-binding specificity .
Developmental History
Initially investigated by Novartis Pharmaceuticals, Olodanrigan advanced to Phase II clinical trials for PHN and PDN between 2017 and 2019 . Despite promising early results, development was halted due to preclinical toxicity concerns, particularly hepatotoxicity observed in animal models . The drug’s investigational status underscores the need for structural optimization to mitigate safety risks while preserving efficacy.
Pharmacological Mechanism and Target Engagement
AT2R Antagonism
Olodanrigan selectively inhibits the angiotensin II type 2 receptor (AT2R), a G protein-coupled receptor implicated in neuroinflammatory pathways . Unlike canonical angiotensin signaling via AT1R, AT2R activation promotes neuronal excitability and pain sensitization through:
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p38 MAP kinase activation: Enhances pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) .
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Protein kinase C (PKC) modulation: Amplifies nociceptor signaling in dorsal root ganglia .
In preclinical models, AT2R blockade reduced hyperalgesia by 40–60% compared to placebo, establishing mechanistic rationale for neuropathic pain applications .
Pharmacokinetic Profile
Clinical Trial Outcomes in Neuropathic Pain Indications
Post-Herpetic Neuralgia (PHN) Trial (NCT03297294)
This Phase II, double-blind study randomized 129 patients to placebo, 25 mg, or 100 mg Olodanrigan twice daily for 8 weeks :
Parameter | Placebo (n=43) | 25 mg (n=43) | 100 mg (n=43) |
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Δ24-h Pain Score* | -1.2 | -1.8 | -2.1 |
≥30% Pain Responders | 28% | 42% | 49% |
NNT† | — | 6.1 | 4.8 |
*Mean change from baseline; †Number needed to treat for ≥30% pain reduction .
The 100 mg group showed statistically superior pain reduction versus placebo (), with effects emerging at Week 2 . Secondary outcomes included improved sleep quality (PSQI score Δ: -2.4 vs. -1.1 placebo) and reduced anxiety (GAD-7 Δ: -3.1 vs. -1.6) .
Painful Diabetic Neuropathy (PDN) Trial (EMPADINE)
In this terminated Phase II study (N=137), 100 mg Olodanrigan twice daily reduced average pain scores by -2.3 versus -1.7 for placebo () at Week 12 . Notable subgroup findings included:
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